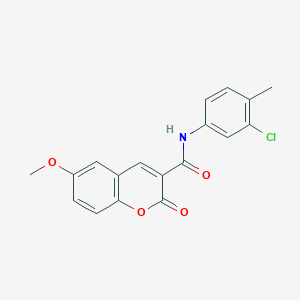

N-(3-chloro-4-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-6-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO4/c1-10-3-4-12(9-15(10)19)20-17(21)14-8-11-7-13(23-2)5-6-16(11)24-18(14)22/h3-9H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWTMDCYRBNEIBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It’s suggested that photosynthesis might be involved in the phytotoxic action of similar compounds. The compound might interact with its targets, leading to changes in their function and ultimately affecting the plant’s ability to photosynthesize.

Biological Activity

N-(3-chloro-4-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, also known by its CAS number 325802-24-2, is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential applications in treating neurodegenerative diseases.

- Molecular Formula : C18H14ClNO4

- Molar Mass : 343.76 g/mol

- Structural Features : The compound features a chromene backbone with a carboxamide functional group and a chloro-methyl phenyl substituent, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its effects against different biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of chromene compounds exhibit notable antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values were determined for various derivatives, with some showing significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The most active derivatives demonstrated MIC values ranging from 0.22 to 0.25 µg/mL .

Anti-inflammatory Effects

The compound has been evaluated for its potential as an anti-inflammatory agent. Research indicates that chromene derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

- Compounds similar to this compound have shown dual inhibitory effects against COX enzymes, suggesting potential applications in treating inflammatory diseases .

Neuroprotective Potential

The neuroprotective effects of chromene derivatives have gained attention, particularly concerning their ability to inhibit cholinesterase enzymes:

- Studies have shown that some chromene-based compounds can effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of Alzheimer's disease. For example, certain derivatives exhibited IC50 values of 10.4 µM for AChE and 7.7 µM for BChE, indicating moderate to strong inhibitory activity .

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity:

| Substituent | Effect on Activity |

|---|---|

| Chloro Group | Enhances interaction with protein targets |

| Methoxy Group | Influences lipophilicity and membrane permeability |

| Carboxamide Functionality | Essential for biological activity |

The presence of electron-withdrawing groups like chlorine enhances the compound's ability to form hydrogen bonds with target proteins, thereby increasing its biological efficacy .

Case Studies

- Antimicrobial Evaluation : A study assessed the antimicrobial properties of several chromene derivatives, including this compound. The results indicated significant effectiveness against various bacterial strains, supporting further development as an antimicrobial agent .

- Neuroprotective Activity : In vitro studies demonstrated that this compound could inhibit cholinesterases effectively, suggesting its potential use in treating cognitive decline associated with Alzheimer's disease. The dual inhibition of AChE and BChE may provide therapeutic benefits in managing symptoms of neurodegenerative disorders .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Chromene-3-carboxamide Derivatives

The biological and physicochemical profiles of coumarin derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Key Research Findings

Crystallography and Stability

- Chromene derivatives like 4-oxo-4H-chromene-3-carboxaldehyde (Fig. 1 in ) demonstrate versatile reactivity in cycloaddition and annulation reactions, suggesting that the ketone and carboxamide groups in the target compound could participate in similar interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.